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molecular formula C6H7N3 B1278472 6,7-dihydro-5H-pyrrolo[3,4-d]pyrimidine CAS No. 53493-80-4

6,7-dihydro-5H-pyrrolo[3,4-d]pyrimidine

Cat. No. B1278472
M. Wt: 121.14 g/mol
InChI Key: NBXIOQTYZWAAEB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US08653059B2

Procedure details

To a solution of formamidine hydrochloride (190 mg) in anhydrous ethanol (25.0 mL) under nitrogen were added sodium ethoxide (21% wt in ethanol, 1.2 mL) and 4-[(dimethylamino)methylene]-1-tritylpyrrolidin-3-one (300 mg, prepared as described for Step B, Intermediate 4). The mixture was refluxed at 80° C. for 8 h. The reaction mixture was cooled to ambient temperature and diluted with ethyl acetate. The organic layer was washed sequentially with 5% aqueous citric acid solution and brine, dried over anhydrous sodium sulfate, filtered, concentrated. The crude residue was deprotected by treatment with 4N methanolic hydrogen chloride for 2.5 h. The mixture was concentrated and the residue purified by chromatography on a Biotage® system (silica, gradient 15% to 25% of 10% concentrated ammonium hydroxide in methanol/dichloromethane) to give the title compound. LC-MS=243.1 (M+1).
Quantity
190 mg
Type
reactant
Reaction Step One
Quantity
1.2 mL
Type
reactant
Reaction Step One
Name
4-[(dimethylamino)methylene]-1-tritylpyrrolidin-3-one
Quantity
300 mg
Type
reactant
Reaction Step One
Name
Intermediate 4
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
25 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two

Identifiers

REACTION_CXSMILES
Cl.[CH:2]([NH2:4])=[NH:3].[O-]CC.[Na+].CN([CH:12]=[C:13]1[CH2:17][N:16](C(C2C=CC=CC=2)(C2C=CC=CC=2)C2C=CC=CC=2)[CH2:15][C:14]1=O)C>C(O)C.C(OCC)(=O)C>[N:3]1[C:14]2[CH2:15][NH:16][CH2:17][C:13]=2[CH:12]=[N:4][CH:2]=1 |f:0.1,2.3|

Inputs

Step One
Name
Quantity
190 mg
Type
reactant
Smiles
Cl.C(=N)N
Name
Quantity
1.2 mL
Type
reactant
Smiles
[O-]CC.[Na+]
Name
4-[(dimethylamino)methylene]-1-tritylpyrrolidin-3-one
Quantity
300 mg
Type
reactant
Smiles
CN(C)C=C1C(CN(C1)C(C1=CC=CC=C1)(C1=CC=CC=C1)C1=CC=CC=C1)=O
Name
Intermediate 4
Quantity
0 (± 1) mol
Type
reactant
Smiles
CN(C)C=C1C(CN(C1)C(C1=CC=CC=C1)(C1=CC=CC=C1)C1=CC=CC=C1)=O
Name
Quantity
25 mL
Type
solvent
Smiles
C(C)O
Step Two
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C(C)(=O)OCC

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
80 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
The reaction mixture was cooled to ambient temperature
WASH
Type
WASH
Details
The organic layer was washed sequentially with 5% aqueous citric acid solution and brine
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over anhydrous sodium sulfate
FILTRATION
Type
FILTRATION
Details
filtered
CONCENTRATION
Type
CONCENTRATION
Details
concentrated
CONCENTRATION
Type
CONCENTRATION
Details
The mixture was concentrated
CUSTOM
Type
CUSTOM
Details
the residue purified by chromatography on a Biotage® system (silica, gradient 15% to 25% of 10% concentrated ammonium hydroxide in methanol/dichloromethane)

Outcomes

Product
Details
Reaction Time
2.5 h
Name
Type
product
Smiles
N1=CN=CC2=C1CNC2

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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